molecular formula C7H4BrFO2 B1273059 5-Bromo-3-fluoro-2-hydroxybenzaldehyde CAS No. 251300-28-4

5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Cat. No. B1273059
Key on ui cas rn: 251300-28-4
M. Wt: 219.01 g/mol
InChI Key: YYCQXIWKIRQWHN-UHFFFAOYSA-N
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Patent
US08604024B2

Procedure details

This material was prepared as reported in J. Molecular Catalysis A, 2007, 30-33. Commercial 3-fluoro-2-hydroxybenzaldehyde (0.280 g, 2 mmol) was dissolved in MeCN (10 mL, 191 mmol) and ammonium acetate (0.015 g, 0.200 mmol) and NBS (0.392 g, 2.200 mmol) were added at rt. The mixture was stirred at rt for 1 h. The reaction mixture was then concentrated and the crude compound was dissolved in a small amount of dichloromethane and charged to a 12 g silica gel cartridge which was eluted with a 25 min gradient of from 0% to 30% ethyl acetate in hexanes at 30 mL/min. Fractions containing product were pooled and concentrated in vacuo to give 5-bromo-3-fluoro-2-hydroxybenzaldehyde (0.43 g, 1.963 mmol, 98% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 10.89 (s, 1H) 9.87 (s, 1H) 7.39-7.65 (m, 2H).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
reactant
Reaction Step Two
Name
Quantity
0.392 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([OH:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].CC#N.C([O-])(=O)C.[NH4+].C1C(=O)N([Br:26])C(=O)C1>>[Br:26][C:8]1[CH:9]=[C:2]([F:1])[C:3]([OH:10])=[C:4]([CH:7]=1)[CH:5]=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
FC=1C(=C(C=O)C=CC1)O
Name
Quantity
10 mL
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
0.015 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.392 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was prepared
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the crude compound was dissolved in a small amount of dichloromethane
ADDITION
Type
ADDITION
Details
charged to a 12 g silica gel cartridge which
WASH
Type
WASH
Details
was eluted with a 25 min gradient of from 0% to 30% ethyl acetate in hexanes at 30 mL/min
Duration
25 min
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C=O)C1)O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.963 mmol
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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